8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with substitutions at positions 1, 3, 7, and 8. Key structural features include:
- 1,3-Dimethyl groups: Enhance metabolic stability and modulate adenosine receptor interactions .
- 7-(3-Methylbenzyl): A lipophilic substituent that improves membrane permeability and target engagement .
- 8-(Benzyl(methyl)amino): A tertiary amine group critical for selective enzyme inhibition (e.g., aldehyde dehydrogenase) and pharmacokinetic optimization .
The compound’s molecular formula is C₂₃H₂₅N₅O₂, with a molecular weight of 403.48 g/mol. Its synthesis involves sequential alkylation and amination of a purine-dione precursor .
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-9-8-12-18(13-16)15-28-19-20(26(3)23(30)27(4)21(19)29)24-22(28)25(2)14-17-10-6-5-7-11-17/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNAJEYYWIUKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine, followed by the addition of benzyl halides and methyl iodide to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed to reduce any unsaturated bonds or functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., benzyl chloride) in the presence of a base like NaH or KOtBu.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
Position 8 is a key determinant of biological activity. Comparative
Key Insight: The benzyl(methyl)amino group in the target compound balances lipophilicity and hydrogen-bonding capacity, offering selective enzyme inhibition. In contrast, NCT-501’s piperazine-cyclopropanecarbonyl group enhances potency but increases molecular weight and complexity .
Substituent Variations at Position 7
Position 7 modifications influence solubility and target binding:
Key Insight : The 3-methylbenzyl group in the target compound provides optimal lipophilicity for blood-brain barrier penetration, while 7-(2-hydroxyethyl) derivatives exhibit higher solubility but reduced target affinity .
Biological Activity
The compound 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , a purine derivative, exhibits significant potential for various biological activities. Given its complex structure, it is important to explore its pharmacological properties, mechanisms of action, and therapeutic applications.
Structural Overview
- Molecular Formula : C23H25N5O2
- CAS Number : 133231-17-1
- SMILES Representation : CC1=CC=C(C=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
The structure features a purine core with multiple substituents that may enhance its biological activity. The presence of benzyl and methyl groups could influence its interaction with biological targets.
Biological Activities
Research indicates that purine derivatives like this compound have a range of biological activities, including:
- Anticancer Properties : Studies suggest that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines such as MCF-7 and A-375 .
- Anti-inflammatory Effects : Purines are known to modulate inflammatory responses. Compounds with similar structures have demonstrated the ability to reduce the expression of pro-inflammatory markers like COX-2 and iNOS in vitro .
- Antimicrobial Activity : Some purine derivatives exhibit antimicrobial properties against bacteria and fungi. Their ability to interfere with nucleic acid synthesis is a potential mechanism behind this activity.
The mechanisms through which 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and inflammation. For example, they may act as inhibitors of kinases involved in cancer cell signaling pathways .
- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, affecting downstream signaling pathways that regulate cell growth and apoptosis .
Case Studies
Several studies have investigated the biological activity of structurally related purine derivatives:
- Anticancer Efficacy : A study assessed the anticancer effects of a related purine derivative on MCF-7 breast cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis at higher concentrations compared to standard treatments like methotrexate (MTX) .
- Anti-inflammatory Activity : Research involving a similar compound demonstrated a marked decrease in COX-2 expression levels in RAW264.7 macrophages upon treatment, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities and unique features of related compounds:
| Compound Name | Structure | Unique Features | Notable Activities |
|---|---|---|---|
| 1,3-Dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione | Structure | Contains a naphthyl group | Anticancer |
| 8-{[benzyl(phenyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione | Structure | Features phenyl substitution | Anti-inflammatory |
| 8-{[benzyl(ethanol)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione | Structure | Ethanolamine substitution | Antimicrobial |
Q & A
Q. How do computational models predict its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
